molecular formula C18H18N2O4S2 B2834598 methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate CAS No. 692759-12-9

methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2834598
CAS No.: 692759-12-9
M. Wt: 390.47
InChI Key: YEWRMQDZWFOQDG-UHFFFAOYSA-N
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Description

“Methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated for their antimicrobial and anticancer potential .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound , due to its complex structure and potential for modification, has been explored in various scientific studies focusing on the synthesis of novel derivatives and their biological activities. Research has demonstrated the utility of similar thiophene and benzothiophene derivatives in creating compounds with potential antimicrobial and anti-inflammatory properties. For instance, Narayana et al. (2006) synthesized Schiff bases from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives, showing promising antibacterial and antifungal activities alongside anti-inflammatory properties in selected compounds (Narayana, Ashalatha, Raj, & Kumari, 2006). Similarly, Mohareb et al. (2016) developed novel thiophene and benzothiophene derivatives with significant anti-proliferative activity against various cancer cell lines, highlighting the potential for cancer treatment (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Antimicrobial and Anticancer Properties

Further exploration into thiophene derivatives has led to the discovery of compounds with notable antimicrobial and anticancer properties. Spoorthy et al. (2021) synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which exhibited significant anti-microbial activity, underscoring the versatility of thiophene derivatives in developing new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Additionally, the study by Gad et al. (2020) on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed potent apoptosis-inducing agents against breast cancer, further evidencing the compound's potential in cancer research (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Properties

IUPAC Name

methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-3-10-8-11(18(23)24-2)17(25-10)20-15(21)9-14-16(22)19-12-6-4-5-7-13(12)26-14/h4-8,14H,3,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWRMQDZWFOQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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